N-(3-chloro-4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazole ring substituted with a carboxamide group, a propoxy chain, and a chlorofluorophenyl moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Introduction of the Propoxy Group: The propoxy group can be introduced via an alkylation reaction using a suitable alkyl halide under basic conditions.
Attachment of the Chlorofluorophenyl Group: The chlorofluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorofluorobenzene derivative reacts with the pyrazole intermediate.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes, receptors, or cellular pathways.
Industry
In industrial applications, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial processes and product formulations.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use in targeted cancer therapy.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Studied for its antibacterial activity.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities set it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3O2/c1-3-7-21-10-12(16(20-21)23-8-4-2)15(22)19-11-5-6-14(18)13(17)9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOSUUDKTAUSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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